molecular formula C18H24N2O3 B2918507 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 896599-51-2

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No. B2918507
CAS RN: 896599-51-2
M. Wt: 316.401
InChI Key: WUYMVPQVSJNPMM-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a chromen-2-one moiety, which is a type of heterocyclic compound that is often found in natural products and drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have a pKa around 7.55 . The chromen-2-one moiety could potentially affect these properties .

Scientific Research Applications

Cell Culture Buffering

This compound is structurally similar to HEPES, a widely used buffering agent in cell culture media . It helps maintain the pH of the culture environment, which is crucial for cell growth and survival. The buffering capacity of this compound can be particularly useful in environments where maintaining physiological pH is challenging.

Biological Research

In biological research, this compound’s derivatives could be used as fluorescent probes due to the chromen-2-one moiety . These probes can help in visualizing and tracking biological molecules under a microscope, aiding in the study of cellular processes.

Analytical Chemistry

As a structural analog to HEPES, this compound can be used in analytical chemistry as a component of buffer solutions in different chromatography techniques . It ensures the stability of the pH during the separation process, which is vital for accurate analysis.

Future Directions

The future research directions would depend on the biological activity of this compound. Piperazine derivatives and chromen-2-one compounds are both areas of active research due to their prevalence in pharmaceuticals and natural products .

properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMVPQVSJNPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

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